molecular formula C11H10N2O4 B8290031 1-Methyl-5-nitro-1H-indole-2-carboxylic acid methyl ester

1-Methyl-5-nitro-1H-indole-2-carboxylic acid methyl ester

Cat. No. B8290031
M. Wt: 234.21 g/mol
InChI Key: SAFQCLGKHURXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662839B2

Procedure details

1-Methyl-5-nitro-1H-indole-2-carboxylic acid (99 mg, 0.45 mmol) was esterified with MeOH using Method A to give the title compound.
Quantity
99 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:14]([OH:16])=[O:15].[CH3:17]O>>[CH3:17][O:15][C:14]([C:3]1[N:2]([CH3:1])[C:10]2[C:5]([CH:4]=1)=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)=[O:16]

Inputs

Step One
Name
Quantity
99 mg
Type
reactant
Smiles
CN1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.